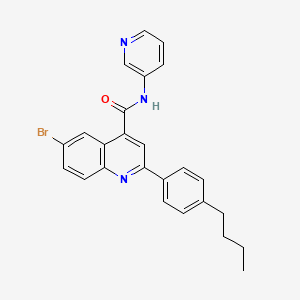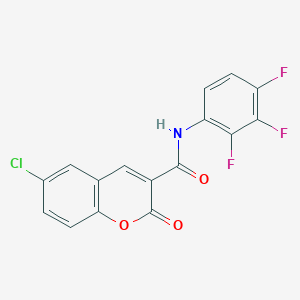![molecular formula C22H24N2O3S B4264509 N-[3-(aminocarbonyl)-4-(4-isobutylphenyl)-2-thienyl]-2,5-dimethyl-3-furamide](/img/structure/B4264509.png)
N-[3-(aminocarbonyl)-4-(4-isobutylphenyl)-2-thienyl]-2,5-dimethyl-3-furamide
説明
N-[3-(aminocarbonyl)-4-(4-isobutylphenyl)-2-thienyl]-2,5-dimethyl-3-furamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the pharmaceutical industry due to its potential therapeutic applications.
作用機序
N-[3-(aminocarbonyl)-4-(4-isobutylphenyl)-2-thienyl]-2,5-dimethyl-3-furamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the activation of B cells and T cells. By inhibiting BTK, N-[3-(aminocarbonyl)-4-(4-isobutylphenyl)-2-thienyl]-2,5-dimethyl-3-furamide blocks the activation of the B cell receptor and downstream signaling pathways, leading to the inhibition of B cell proliferation and survival. N-[3-(aminocarbonyl)-4-(4-isobutylphenyl)-2-thienyl]-2,5-dimethyl-3-furamide also inhibits the activation of TLR (Toll-like receptor) signaling pathways, which are involved in the activation of innate immune cells.
Biochemical and Physiological Effects:
N-[3-(aminocarbonyl)-4-(4-isobutylphenyl)-2-thienyl]-2,5-dimethyl-3-furamide has been shown to have potent anti-tumor, anti-inflammatory, and immunomodulatory effects in preclinical studies. N-[3-(aminocarbonyl)-4-(4-isobutylphenyl)-2-thienyl]-2,5-dimethyl-3-furamide inhibits the proliferation and survival of cancer cells by inducing apoptosis and cell cycle arrest. N-[3-(aminocarbonyl)-4-(4-isobutylphenyl)-2-thienyl]-2,5-dimethyl-3-furamide also inhibits the production of inflammatory cytokines and chemokines, leading to the suppression of inflammation. In addition, N-[3-(aminocarbonyl)-4-(4-isobutylphenyl)-2-thienyl]-2,5-dimethyl-3-furamide modulates the immune system by inhibiting the activation of B cells and T cells, leading to the suppression of autoimmunity.
実験室実験の利点と制限
N-[3-(aminocarbonyl)-4-(4-isobutylphenyl)-2-thienyl]-2,5-dimethyl-3-furamide has several advantages for lab experiments, including its high potency, selectivity, and oral bioavailability. N-[3-(aminocarbonyl)-4-(4-isobutylphenyl)-2-thienyl]-2,5-dimethyl-3-furamide has also demonstrated favorable pharmacokinetic properties, including a long half-life and low clearance. However, N-[3-(aminocarbonyl)-4-(4-isobutylphenyl)-2-thienyl]-2,5-dimethyl-3-furamide has some limitations for lab experiments, including its limited solubility in water and its potential for off-target effects.
将来の方向性
The future directions for N-[3-(aminocarbonyl)-4-(4-isobutylphenyl)-2-thienyl]-2,5-dimethyl-3-furamide include further preclinical and clinical studies to evaluate its safety and efficacy in the treatment of various diseases. N-[3-(aminocarbonyl)-4-(4-isobutylphenyl)-2-thienyl]-2,5-dimethyl-3-furamide may also be used in combination with other drugs or immunotherapies to enhance its therapeutic effects. In addition, the development of new analogs of N-[3-(aminocarbonyl)-4-(4-isobutylphenyl)-2-thienyl]-2,5-dimethyl-3-furamide may lead to the discovery of more potent and selective inhibitors of BTK with improved pharmacokinetic properties.
Conclusion:
In conclusion, N-[3-(aminocarbonyl)-4-(4-isobutylphenyl)-2-thienyl]-2,5-dimethyl-3-furamide is a small molecule inhibitor with significant potential for the treatment of various diseases, including cancer and autoimmune disorders. N-[3-(aminocarbonyl)-4-(4-isobutylphenyl)-2-thienyl]-2,5-dimethyl-3-furamide inhibits the activation of B cells and T cells by selectively targeting BTK, leading to potent anti-tumor, anti-inflammatory, and immunomodulatory effects. Further studies are needed to evaluate the safety and efficacy of N-[3-(aminocarbonyl)-4-(4-isobutylphenyl)-2-thienyl]-2,5-dimethyl-3-furamide in clinical settings and to explore its potential for combination therapies and the development of new analogs.
科学的研究の応用
N-[3-(aminocarbonyl)-4-(4-isobutylphenyl)-2-thienyl]-2,5-dimethyl-3-furamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, N-[3-(aminocarbonyl)-4-(4-isobutylphenyl)-2-thienyl]-2,5-dimethyl-3-furamide has demonstrated potent anti-tumor activity against several types of cancers, including lymphoma, multiple myeloma, and solid tumors. N-[3-(aminocarbonyl)-4-(4-isobutylphenyl)-2-thienyl]-2,5-dimethyl-3-furamide has also shown efficacy in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, by inhibiting the activation of B cells and T cells.
特性
IUPAC Name |
N-[3-carbamoyl-4-[4-(2-methylpropyl)phenyl]thiophen-2-yl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-12(2)9-15-5-7-16(8-6-15)18-11-28-22(19(18)20(23)25)24-21(26)17-10-13(3)27-14(17)4/h5-8,10-12H,9H2,1-4H3,(H2,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDBCYVEKAMAPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)CC(C)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-carbamoyl-4-[4-(2-methylpropyl)phenyl]thiophen-2-yl}-2,5-dimethylfuran-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(4-ethoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4264427.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide](/img/structure/B4264439.png)
![2-({[4-(4-sec-butylphenyl)-3-cyano-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4264440.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B4264441.png)
![6-bromo-2-(4-butylphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4264455.png)
![6-bromo-2-(4-butylphenyl)-4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4264460.png)
![6-bromo-2-(4-butylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4264467.png)

![N-[3-(aminocarbonyl)-4-(2,5-dimethylphenyl)-2-thienyl]-6-chloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4264486.png)
![6-({[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4264499.png)
![N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide]](/img/structure/B4264513.png)

![5-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4264528.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-(cyclopentyloxy)benzamide](/img/structure/B4264531.png)